ethyl 2-amino-4-(2H-1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate
Description
Ethyl 2-amino-4-(2H-1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate is a structurally complex pyranopyran derivative characterized by a fused pyrano[3,2-b]pyran core. Key functional groups include:
Properties
IUPAC Name |
ethyl 2-amino-4-(1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO8/c1-2-24-19(23)15-14(9-3-4-12-13(5-9)26-8-25-12)17-16(28-18(15)20)11(22)6-10(7-21)27-17/h3-6,14,21H,2,7-8,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIBKBXCESPSQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC4=C(C=C3)OCO4)OC(=CC2=O)CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(2H-1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the benzodioxole derivative, which undergoes a series of reactions including amination, esterification, and cyclization to form the final product. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Ester Hydrolysis and Functionalization
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for modifying solubility or introducing secondary functional groups.
This hydrolysis is reversible; esterification can be re-established using alcohol/acid catalysts.
Oxidation of Hydroxymethyl Group
The hydroxymethyl (-CH₂OH) group is susceptible to oxidation, forming aldehyde or ketone intermediates. Manganese dioxide (MnO₂) is a preferred oxidant due to its selectivity under mild conditions .
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| MnO₂ | CHCl₃/MeOH, 16h | Aldehyde derivative | ~75% |
| KMnO₄ | Acidic aqueous | Over-oxidation to COOH | Not preferred |
Amino Group Reactivity
The primary amino group participates in nucleophilic reactions:
Alkylation
Reacts with alkyl halides (e.g., ethyl bromoacetate) under basic conditions to form secondary amines :
textR-NH₂ + BrCH₂COOEt → R-NH-CH₂COOEt + HBr
| Base | Solvent | Efficiency |
|---|---|---|
| K₂CO₃ | DMF, 60°C | >80% |
Acylation
Forms amides with acyl chlorides or anhydrides. For example, reaction with thiophene-2-carbonyl chloride yields acylated derivatives .
Salt Formation
The amino group readily forms salts with mineral acids (e.g., HCl), enhancing water solubility :
textR-NH₂ + HCl → R-NH₃⁺Cl⁻
Benzodioxole Ring Modifications
The electron-rich benzodioxole ring undergoes electrophilic substitution, though such reactions are less common in this compound due to steric hindrance from adjacent groups.
| Reaction Type | Reagents | Products | Challenges |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Nitro derivatives | Low regioselectivity |
| Sulfonation | SO₃/H₂SO₄ | Sulfonic acids | Requires high temps |
Thermal Cyclization
Under strong basic conditions (e.g., potassium t-butoxide), the compound undergoes intramolecular cyclization to form fused bicyclic structures :
| Conditions | Product | Application |
|---|---|---|
| KOtBu, 120°C | Pyrano-pyrrolidine hybrids | Antibacterial agents |
Stability and Degradation
The compound is sensitive to:
-
Light : Benzodioxole ring undergoes photooxidation.
-
Strong acids/bases : Ester and amide bonds hydrolyze rapidly.
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH < 2 | Ester hydrolysis | 2h |
| pH > 10 | Benzodioxole ring cleavage | 4h |
Scientific Research Applications
Medicinal Chemistry
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress and lead to various diseases. The presence of the benzodioxole moiety is believed to enhance its ability to scavenge free radicals effectively.
Anti-inflammatory Effects
Studies have shown that ethyl 2-amino-4-(2H-1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate can modulate inflammatory pathways. This makes it a potential candidate for developing anti-inflammatory drugs that could be used in conditions such as arthritis or other chronic inflammatory diseases.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in the development of new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Drug Development
Lead Compound for Novel Drugs
Due to its diverse biological activities, this compound serves as a lead structure for synthesizing new derivatives with enhanced pharmacological profiles. Medicinal chemists can modify its structure to improve potency, selectivity, and reduce toxicity.
Cancer Research
Preliminary studies indicate that the compound may have anticancer properties. It has been tested in vitro against different cancer cell lines, showing potential cytotoxic effects. Further research could explore its mechanisms of action and efficacy in vivo.
Analytical Chemistry
Chromatographic Applications
this compound can be utilized as a standard reference material in chromatographic methods such as High Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Its unique chemical properties allow for the development of specific analytical methods to quantify it in various matrices.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antioxidant Activity | Demonstrated significant free radical scavenging ability compared to standard antioxidants. |
| Study B | Anti-inflammatory Effects | Reduced pro-inflammatory cytokines in vitro, suggesting therapeutic potential in inflammatory diseases. |
| Study C | Antimicrobial Testing | Effective against multiple strains of bacteria and fungi; further studies recommended for clinical applications. |
| Study D | Cancer Cell Line Testing | Induced apoptosis in specific cancer cell lines; mechanisms under investigation. |
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(2H-1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety may facilitate binding to specific sites, while the pyran ring system can influence the compound’s overall stability and reactivity. Pathways involved in its action include signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with similar pyrano[3,2-b]pyran derivatives to highlight structural and functional differences:
Table 1: Structural and Physical Comparison
Key Observations:
Ethyl vs. Benzyl Esters: Ethyl esters (as in the target compound) generally exhibit lower molecular weight and higher metabolic stability than benzyl esters (e.g., ), which may degrade more readily in vivo.
Physical Properties :
- Melting points for analogs range from 232–245°C, suggesting high crystallinity due to hydrogen bonding from the hydroxymethyl group and aromatic stacking .
Synthetic Routes: Most analogs are synthesized via one-pot multicomponent reactions involving substituted benzaldehydes, ammonium acetate, and ethyl cyanoacetate . The target compound likely follows a similar pathway, with 2H-1,3-benzodioxole-5-carbaldehyde as the aldehyde component.
Biological Activity
Ethyl 2-amino-4-(2H-1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate is a compound of interest due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyran ring fused with a benzodioxole moiety. Its molecular formula is with a molecular weight of approximately 357.35 g/mol. The presence of functional groups such as amino, hydroxymethyl, and carboxylate contributes to its biological properties.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the benzodioxole moiety is known to enhance radical scavenging activity. In vitro assays have shown that derivatives of this compound can effectively neutralize free radicals, suggesting potential applications in preventing oxidative stress-related diseases .
Antimicrobial Properties
Studies have demonstrated that related compounds possess antimicrobial activity against various pathogens. This compound has shown promising results in inhibiting bacterial growth in preliminary assays. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Anti-inflammatory Effects
Compounds with similar structural features have been studied for their anti-inflammatory effects. This compound may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX based on structure–activity relationship studies . This suggests potential therapeutic applications in inflammatory diseases.
Neuroprotective Effects
Emerging evidence suggests that the compound may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing neuronal apoptosis. In vitro studies indicate that it may protect neurons from glutamate-induced toxicity, potentially through the inhibition of excitotoxic pathways .
Case Studies
| Study | Findings | |
|---|---|---|
| Antioxidant Activity Study | Demonstrated significant DPPH radical scavenging activity at concentrations above 50 µM. | Suggests potential use as a natural antioxidant in food and pharmaceutical industries. |
| Antimicrobial Assay | Showed effective inhibition against E. coli and S. aureus with MIC values of 32 µg/mL. | Indicates potential as a lead compound for developing new antimicrobial agents. |
| Neuroprotection Research | Reduced apoptosis in neuronal cultures exposed to high glutamate levels by 40%. | Supports further investigation into its use for neurodegenerative diseases like Alzheimer's. |
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
The compound can be synthesized via multicomponent reactions involving aromatic aldehydes, malononitrile, and ethyl acetoacetate. Ionic liquids, such as [2-aminobenzoato][PF6], have been shown to enhance reaction efficiency by acting as dual solvent-catalysts, reducing side reactions and improving yields up to 85% under mild conditions (60–80°C, 4–6 hours) . Alternative domino reactions, as demonstrated in pyrano[4,3-b]pyran-5-one syntheses, involve sequential cyclization and oxidation steps. Solvent choice (e.g., ethanol or acetonitrile) and temperature control (reflux vs. room temperature) critically affect regioselectivity and by-product formation .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- NMR : Focus on the ester carbonyl signal (~170 ppm in NMR), the benzodioxole aromatic protons (δ 6.7–7.1 ppm in NMR), and hydroxymethyl protons (δ 3.5–4.0 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should confirm the molecular ion peak (e.g., m/z 443.12 [M+H]) and fragmentation patterns indicative of the pyran core.
- IR : Key absorptions include C=O (1720 cm), NH (3350–3450 cm), and hydroxyl groups (broad ~3200 cm) .
Q. What stability considerations are critical for storing this compound?
The hydroxymethyl and ester groups make the compound hygroscopic and prone to hydrolysis. Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Pre-purify via column chromatography to remove acidic/basic impurities that accelerate decomposition .
Advanced Research Questions
Q. How can synthesis be optimized to improve regioselectivity and minimize by-products?
Optimization strategies include:
- Catalyst Screening : Test ionic liquids (e.g., [BMIM][BF]) to stabilize intermediates and direct cyclization .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance solubility of hydrophobic intermediates, while water-ethanol mixtures promote greener synthesis.
- Kinetic Control : Lower reaction temperatures (e.g., 40°C) favor kinetic products, reducing dimerization by-products. Monitor via TLC or in-situ IR .
Q. What computational methods predict the reactivity and stability of this compound?
- Retrosynthetic Analysis : Use databases like PISTACHIO and REAXYS to identify feasible precursors and reaction pathways. Template-based algorithms prioritize high-plausibility routes (plausibility score >0.8) .
- DFT Calculations : Model transition states for pyran ring formation to identify energy barriers and regiochemical outcomes. Software like Gaussian or ORCA can simulate electronic effects of substituents (e.g., benzodioxole’s electron-donating role) .
Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?
- X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals (e.g., using slow evaporation in ethyl acetate/hexane). Compare experimental vs. simulated powder XRD patterns to validate purity .
- 2D NMR : Employ - HSQC and HMBC to confirm connectivity, particularly for overlapping signals in the pyran region .
Q. What mechanistic insights exist for the formation of the pyrano[3,2-b]pyran core?
Mechanistic studies suggest a domino process:
Knoevenagel Condensation : Aromatic aldehyde and malononitrile form an α,β-unsaturated nitrile.
Michael Addition : Ethyl acetoacetate attacks the nitrile, generating a tetrahedral intermediate.
Cyclization : Intramolecular hemiacetal formation yields the pyran ring, followed by oxidation to the 8-oxo group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
